ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound It features a pyrimido[2,1-b][1,3]thiazine core, which is a fused ring system containing both pyrimidine and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as ethyl acetoacetate, benzaldehyde, and thiourea under acidic or basic conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential neuroprotective and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Materials Science: The compound’s properties may be exploited in the design of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. For instance, it may inhibit specific pathways involved in inflammation or neurodegeneration by binding to key proteins and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Uniqueness
Ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its specific substitution pattern and the presence of both pyrimidine and thiazine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the available literature on the biological activity of this compound, including synthesis methods, biological evaluations, and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through condensation reactions involving appropriate thiazine derivatives and carboxylic acids. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimido-thiazine derivatives. For instance:
- Cytotoxicity Testing : Ethyl 4-oxo-6,8-diphenyl derivatives were evaluated against various cancer cell lines. The results indicated that these compounds exhibit significant cytotoxic effects with IC50 values in the micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that they may disrupt cell cycle progression and induce oxidative stress in cancer cells .
Antimicrobial Activity
The compound also shows promising antimicrobial properties :
- In Vitro Studies : Ethyl 4-oxo-6,8-diphenyl derivatives have been tested against a range of bacterial strains. Results indicate moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds ranged from 10 to 50 µg/mL depending on the bacterial strain tested. This suggests their potential use as lead compounds in developing new antimicrobial agents .
Comparative Biological Activity Table
Case Studies
- Case Study on Cytotoxicity : A study conducted by Jelen et al. (2019) evaluated various thiazine derivatives for their cytotoxic effects on different cancer cell lines. They reported that ethyl 4-oxo derivatives showed improved activity compared to other thiazine compounds due to their structural modifications that enhance bioactivity .
- Antimicrobial Evaluation : In a comparative study published by Bozorov et al. (2015), ethyl pyrimido-thiazines were tested against clinical isolates of bacteria. The study concluded that these compounds could serve as potential candidates for antibiotic development due to their effective inhibition of bacterial growth .
Properties
Molecular Formula |
C22H20N2O3S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 4-oxo-6,8-diphenyl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C22H20N2O3S/c1-2-27-21(26)18-19(15-9-5-3-6-10-15)23-22-24(17(25)13-14-28-22)20(18)16-11-7-4-8-12-16/h3-12,20H,2,13-14H2,1H3 |
InChI Key |
ZLTNZUXDJBGSNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)CCS2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.